molecular formula C10H7BrN2O2 B2717512 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione CAS No. 2143871-81-0

1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione

Cat. No.: B2717512
CAS No.: 2143871-81-0
M. Wt: 267.082
InChI Key: JQPAOARUSDRHJB-UHFFFAOYSA-N
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Description

1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.082. The purity is usually 95%.
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Scientific Research Applications

Glycolic Acid Oxidase Inhibitors

  • Inhibitors of Glycolic Acid Oxidase : Derivatives of 1H-pyrrole-2,5-dione, specifically 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been studied for their potential as inhibitors of glycolic acid oxidase. These compounds exhibit significant inhibition of porcine liver glycolic acid oxidase in vitro, indicating their potential in reducing urinary oxalate levels in ethylene glycol-fed rats, suggesting applications in the treatment of conditions like hyperoxaluria (Rooney et al., 1983).

Chemical Synthesis

  • One-Step Synthesis of Pyridylpyrroles : The compound under discussion is relevant to the efficient synthesis of 3,5-disubstituted and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles through novel condensation processes. This suggests applications in synthesizing complex pyrrole-based structures for various scientific purposes, including material science and pharmaceutical research (Klappa et al., 2002).

Novel Methodologies in Synthesis

  • Synthesis of Pyridopyrrolodiazepine Derivatives : A novel methodology for synthesizing 1,4-pyridopyrrolodiazepine derivatives, involving bromination and intramolecular cyclization, has been developed. This showcases the potential of related compounds in generating libraries of compounds with significant interest in drug discovery (El Bouakher et al., 2012).

Luminescent Materials

  • Photoluminescent Conjugated Polymers : Compounds containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been synthesized and characterized for their strong photoluminescence. This indicates applications in electronic devices, highlighting the potential of pyrrole-dione derivatives in the development of new photoluminescent materials for tech applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

  • Organic Inhibitors of Carbon Steel Corrosion : 1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid medium. This suggests applications in the field of materials science, particularly in corrosion prevention (Zarrouk et al., 2015).

Properties

IUPAC Name

1-[(3-bromopyridin-4-yl)methyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-12-4-3-7(8)6-13-9(14)1-2-10(13)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPAOARUSDRHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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